molecular formula C17H10ClN3O3S B2479146 (Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 638134-76-6

(Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B2479146
CAS No.: 638134-76-6
M. Wt: 371.8
InChI Key: FTMKXNFKWKEOTL-ZROIWOOFSA-N
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Description

The compound (Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic molecule featuring a fused thiazolo-triazine core. Key structural attributes include:

  • Z-configuration: The stereochemistry at the exocyclic double bond (C2 position) is critical for molecular interactions and stability.
  • Substituents: 2-Chlorobenzyl group at position 6: Enhances lipophilicity and may influence bioactivity via halogen bonding.

Properties

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methyl]-2-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O3S/c18-12-6-2-1-4-10(12)8-13-15(22)19-17-21(20-13)16(23)14(25-17)9-11-5-3-7-24-11/h1-7,9H,8H2/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMKXNFKWKEOTL-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC=CO4)SC3=NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC=CO4)/SC3=NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a member of the thiazolo[3,2-b][1,2,4]triazine class of heterocyclic compounds. This article reviews its biological activities, focusing on its anticancer properties and mechanism of action, supported by various studies and data.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a triazine structure, which is known for its potential biological activities. The synthesis of this compound typically involves multi-step reactions, including condensation reactions that yield various derivatives with differing substituents that can influence biological activity.

In Vitro Studies

Recent studies have highlighted the anticancer properties of thiazolo[3,2-b][1,2,4]triazine derivatives. For instance:

  • Antitumor Efficacy : A study evaluated a series of thiazolo[3,2-b][1,2,4]triazine derivatives for their antitumor activity against various cancer cell lines using the NCI 60 cell line screen. Some derivatives exhibited significant cytotoxic effects at concentrations as low as 10 μM without notable toxicity to normal cells (HEK293) .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that substituents at the C-5 position of the thiazole ring significantly affect anticancer activity. For example, compounds with electron-donating groups at this position showed enhanced activity against cancer cell lines .

Case Studies

  • Compound 2h and 2i : These derivatives were among the most active in vitro against cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism underlying the anticancer effects appears to involve apoptosis induction and cell cycle arrest in cancer cells. Molecular docking studies suggest that these compounds interact with key proteins involved in cell proliferation and survival pathways .

Other Biological Activities

Apart from anticancer properties, some studies have indicated additional biological activities:

  • Antimicrobial Activity : Certain derivatives have shown promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential as antimicrobial agents .
  • Anti-inflammatory Properties : Compounds within this class have also been investigated for their anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Data Summary

The following table summarizes key findings from various studies on the biological activity of (Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione and related compounds:

Study Activity Cell Lines Tested IC50 Values Notes
AnticancerNCI 60 Cell Lines<10 μMNon-toxic to HEK293 cells
AntimicrobialE. coli, S. aureusNot specifiedEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryCOX Enzyme InhibitionNot specifiedPotential for treating inflammatory conditions

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazine exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione have shown effectiveness against a range of bacterial strains including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . Molecular docking studies suggest that these compounds interact with specific bacterial enzymes, inhibiting their function and thereby exhibiting bactericidal activity.

Anticancer Properties

The thiazolo[3,2-b][1,2,4]triazine scaffold has been investigated for anticancer activity. Research indicates that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold were evaluated in the NCI 60 cell line screen and showed promising results in inhibiting tumor growth without affecting normal cells . The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the triazine ring can enhance anticancer efficacy.

Anti-inflammatory Effects

Compounds within this chemical class have also been noted for their anti-inflammatory properties. Some derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This inhibition can lead to reduced inflammation and pain relief in various models.

Material Science Applications

Beyond biological applications, (Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione may find utility in material science. Its unique structural properties allow for potential applications in organic electronics and photonic devices. The compound's ability to form stable films makes it suitable for use in sensors and photovoltaic cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazolo[3,2-b][1,2,4]triazine derivatives against clinical isolates of bacteria. Results indicated a significant reduction in bacterial viability at low concentrations .
  • Anticancer Screening : In vitro studies on cancer cell lines demonstrated that specific substitutions on the triazine ring enhanced cytotoxicity compared to standard chemotherapeutic agents .
  • Inflammation Models : In vivo models showed that certain derivatives effectively reduced paw edema in rats induced by carrageenan injection, highlighting their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Position 6 Substituent Position 2 Substituent Key Data/Properties Reference
(Z)-6-(2-Chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione (Target) Thiazolo[3,2-b][1,2,4]triazine 2-Chlorobenzyl Furan-2-ylmethylene N/A (Hypothesized enhanced bioactivity due to Cl and furan)
(2Z)-6-(2-Chlorobenzyl)-2-(3-methoxybenzylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione Thiazolo[3,2-b][1,2,4]triazine 2-Chlorobenzyl 3-Methoxybenzylidene Methoxy group increases electron density; synthetic route parallels target
(2Z)-6-Benzyl-2-benzylidene-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione Thiazolo[3,2-b][1,2,4]triazine Benzyl Benzylidene Simpler aromatic substituents; reduced lipophilicity vs. chlorobenzyl
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine 5-Methylfuran-2-yl 4-Cyanobenzylidene Cyano group enhances electrophilicity; yield 68%
Key Observations:

Core Heterocycle : The target’s thiazolo-triazine core differs from thiazolo-pyrimidine derivatives (e.g., compounds 11a/b in ), which may alter ring strain, solubility, and binding interactions .

Furan-2-ylmethylene: The oxygen atom in furan may engage in hydrogen bonding, unlike purely hydrophobic substituents like 3-methoxybenzylidene () . Z-Configuration: Critical for maintaining planar geometry, as seen in analogs like and .

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